3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a chloro-substituted imidazo[1,2-a]pyrazine core with a piperidine ring, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Chlorination: The final step involves the selective chlorination of the imidazo[1,2-a]pyrazine core, which can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or primary amines under mild conditions.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.
Reduction: Dechlorinated or fully hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar imidazo[1,2-a]pyrazine core.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of CDK2 inhibitors.
Pyrrolo[1,2-a]pyrazines: Compounds with similar structural features and biological activities.
Uniqueness
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique combination of a chloro-substituted imidazo[1,2-a]pyrazine core and a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGVXUSSCTDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN3C(=NC=C3Cl)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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